molecular formula C21H17F6NO4 B12103308 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid

Cat. No.: B12103308
M. Wt: 461.4 g/mol
InChI Key: WVPUFIKXAKCIEY-UHFFFAOYSA-N
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Description

N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine is a non-natural amino acid derivative of leucine. It features a hexafluorinated isobutyl side chain and is protected at the N-terminus with a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in the synthesis of enantiomerically pure trifluorinated amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine is synthesized through a multi-step processThis is followed by the protection of the N-terminus with the Fmoc group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine undergoes various chemical reactions, including:

    Substitution Reactions: The hexafluorinated isobutyl side chain can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the Fmoc-protected N-terminus.

Common Reagents and Conditions

Common reagents used in the reactions of N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine .

Scientific Research Applications

N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of enantiomerically pure trifluorinated amino acids, which are valuable in the study of protein structure and function.

    Biology: Employed in the development of novel biomolecules with enhanced stability and bioactivity.

    Medicine: Investigated for its potential use in drug design and development, particularly in the creation of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine involves its incorporation into peptides and proteins. The hexafluorinated isobutyl side chain can enhance the stability and bioactivity of the resulting biomolecules. The Fmoc group protects the N-terminus during synthesis, allowing for selective deprotection and further functionalization .

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-5,5,5-Trifluoro-L-leucine: A similar compound with a trifluorinated isobutyl side chain.

    N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-valine: A derivative of valine with a hexafluorinated isobutyl side chain.

Uniqueness

N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine is unique due to its hexafluorinated isobutyl side chain, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of fluorinated biomolecules and specialty chemicals .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F6NO4/c22-20(23,24)17(21(25,26)27)9-16(18(29)30)28-19(31)32-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPUFIKXAKCIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(C(F)(F)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F6NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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